molecular formula C15H14Cl2O2 B5888131 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene

Cat. No. B5888131
M. Wt: 297.2 g/mol
InChI Key: NNPVPLJAXXIFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become a widely used medication. In addition to its clinical applications, diclofenac is also used in scientific research for its unique properties.

Mechanism of Action

Diclofenac works by inhibiting the production of prostaglandins, which are chemicals that cause inflammation and pain. It does this by blocking the action of an enzyme called cyclooxygenase (COX), which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which can help prevent blood clots. Diclofenac has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Diclofenac is a useful tool in scientific research due to its unique properties. It is a potent inhibitor of COX, which makes it useful for studying the role of prostaglandins in inflammation and pain. However, 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene also has limitations as a research tool. Its effects can be dose-dependent, and it can have off-target effects on other enzymes and receptors.

Future Directions

There are several areas of research that could benefit from further study of 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene. One area is its potential use in cancer treatment, as mentioned earlier. Another area is its effects on the gut microbiome, as recent research has suggested that this compound may alter the composition of gut bacteria. Additionally, more research is needed to fully understand the mechanisms of action of this compound and its potential off-target effects.

Synthesis Methods

Diclofenac can be synthesized through a multi-step process starting with 2-chlorobenzyl chloride and 4-ethoxyphenol. The intermediate product is then reacted with 1,3-dichloro-2-propanol to form 1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene.

Scientific Research Applications

Diclofenac has been extensively researched for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in conditions such as arthritis, postoperative pain, and menstrual cramps. Diclofenac is also being studied for its potential use in treating cancer, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-2-18-11-6-8-12(9-7-11)19-10-13-14(16)4-3-5-15(13)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPVPLJAXXIFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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